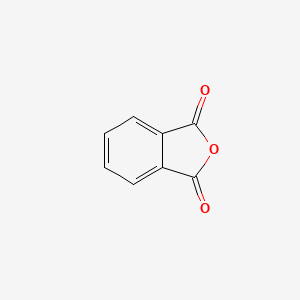

![molecular formula C6H2O3S B1295826 Thieno[2,3-c]furan-4,6-dione CAS No. 6007-83-6](/img/structure/B1295826.png)

Thieno[2,3-c]furan-4,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10055. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thieno[2,3-c]furan-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDKFEIEZJGDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278780 | |

| Record name | thieno[2,3-c]furan-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-83-6 | |

| Record name | 6007-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thieno[2,3-c]furan-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Thiophenedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thieno[2,3-c]furan-4,6-dione, also known as 2,3-Thiophenedicarboxylic Anhydride, is a heterocyclic organic compound. Its rigid, planar structure and reactive anhydride group make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₆H₂O₃S.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6007-83-6 | [1][2] |

| Molecular Formula | C₆H₂O₃S | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Synonym | 2,3-Thiophenedicarboxylic Anhydride | [2] |

| Topological Polar Surface Area | 71.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Purity | ≥98% (commercially available) | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |

Synthesis and Reactivity

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, it is known to be synthesized from precursors such as 2,3-thiophenedicarboxylic acid. The anhydride is formed through a dehydration reaction, a common method for producing cyclic anhydrides from dicarboxylic acids.

The reactivity of this compound is primarily centered around the anhydride functional group. This group is susceptible to nucleophilic attack, allowing for the opening of the furanone ring and the formation of a variety of derivatives. This reactivity is key to its utility as a building block in organic synthesis.

Logical Relationship: Role as a Synthetic Precursor

The primary role of this compound in research and development is as a starting material for the synthesis of more complex heterocyclic systems. The following diagram illustrates this general synthetic workflow.

Caption: Synthetic utility of this compound as a precursor.

Applications in Materials Science

This compound serves as a building block for advanced materials, including:

-

Covalent Organic Frameworks (COFs): The rigid structure of this compound makes it a suitable linker for the construction of porous, crystalline COFs with potential applications in gas storage and catalysis.[2]

-

Small Molecule Semiconductors: It is used in the synthesis of novel organic semiconductors for applications in electronic devices.[2]

Relevance in Drug Discovery and Medicinal Chemistry

While this compound itself is not widely reported as a biologically active agent, its derivatives, particularly those with fused pyrimidine and pyridine rings, have garnered significant interest in drug discovery.

Thieno[2,3-d]pyrimidine Derivatives: A variety of Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. These compounds have shown potential as:

-

Anticancer Agents: Certain derivatives have demonstrated inhibitory effects on breast cancer cell lines, such as MDA-MB-231.[3] Some have also been investigated as tyrosine kinase inhibitors and inducers of apoptosis and autophagy in cancer cells.

-

Enzyme Inhibitors: A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (MIF2), an enzyme implicated in cancer, and was shown to suppress the proliferation of non-small cell lung cancer cells.

Thieno[2,3-c]pyridine Derivatives: The Thieno[2,3-c]pyridine scaffold is present in several pharmaceutical agents and is associated with a range of biological activities, including:

-

Anticoagulant Properties

-

Antitumor and Anticancer Effects

-

Kinase Inhibition

The synthesis of these derivatives often involves a multi-step process where a thiophene-based precursor, which can be derived from this compound, undergoes cyclization to form the fused pyridine or pyrimidine ring.

Experimental Protocols for Derivative Synthesis

While a specific protocol for the synthesis of the title compound is not detailed in the searched literature, the following are examples of experimental procedures for the synthesis of related, biologically relevant derivatives.

Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile: [3]

-

To a 50 mL round-bottom flask, add pyrantel (1.00 g, 10 mmol), sulfur (0.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (10 mL).

-

Slowly introduce triethylamine (1.01 g, 10 mmol).

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress with TLC.

-

Upon completion, filter the reaction mixture.

-

Wash the filter cake with ethanol to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the light pink product.

Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide: [3]

-

To a 30 mL microwave tube, add 2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.11 mL, 25 mmol), and a magnetic stirrer.

-

Set the reaction temperature to 10°C, the reaction time to 10 minutes, and the microwave power to 200 W.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 20 mL of ice water and filter to collect the product.

Safety and Handling

This compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[1] Standard laboratory safety precautions should be taken when handling this compound:

-

Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Handling: Wash hands thoroughly after handling.[1]

-

First Aid (Skin Contact): If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

-

First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel materials and pharmaceuticals. Its utility lies in its reactive anhydride functionality, which allows for its incorporation into a wide range of more complex molecular architectures. While the biological profile of the title compound itself is not extensively studied, its derivatives, particularly the Thieno[2,3-d]pyrimidines and Thieno[2,3-c]pyridines, are areas of active research in drug discovery, with promising results in oncology and other therapeutic areas. Further research into the synthesis and applications of this compound is likely to yield new advancements in both materials science and medicinal chemistry.

References

An In-depth Technical Guide on Thieno[2,3-c]furan-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[2,3-c]furan-4,6-dione, also known as 2,3-thiophenedicarboxylic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and reactive anhydride functionality make it a versatile building block for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its role as a precursor in the development of biologically active compounds.

Chemical Structure and Properties

This compound is a fused bicyclic system consisting of a thiophene ring and a furan-2,5-dione ring. The IUPAC name for this compound is this compound[1][2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂O₃S | [3][4] |

| Molecular Weight | 154.14 g/mol | [3][4] |

| CAS Number | 6007-83-6 | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 142 °C | |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | [1] |

| logP | 1.0587 | [4] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [4] |

| Synonyms | 2,3-Thiophenedicarboxylic anhydride | [4] |

Spectroscopic Data

1.2.1. Infrared (IR) Spectroscopy

As a cyclic anhydride, this compound is expected to exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For unsaturated cyclic anhydrides, these peaks typically appear in the regions of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹[5]. A strong C-O-C stretching band is also expected between 1300 and 1000 cm⁻¹[5]. The thiophene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1400 cm⁻¹ region.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The thiophene ring contains two protons. Due to the electron-withdrawing nature of the anhydride group, these protons are expected to appear as doublets in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The two carbonyl carbons of the anhydride group are expected to have chemical shifts in the range of 160-175 ppm. The four carbons of the thiophene ring will appear in the aromatic region (120-150 ppm).

1.2.3. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Fragmentation may involve the loss of CO and CO₂ from the anhydride moiety.

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of this compound is the dehydration of thiophene-2,3-dicarboxylic acid. This can be achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

-

Reactants: Thiophene-2,3-dicarboxylic acid and acetic anhydride.

-

Procedure:

-

A mixture of thiophene-2,3-dicarboxylic acid and an excess of acetic anhydride is heated at reflux.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., a mixture of toluene and hexane) to yield this compound as a crystalline solid.

-

Reactivity

The anhydride functional group in this compound is susceptible to nucleophilic attack. This reactivity allows for the opening of the furan-dione ring and the formation of a variety of derivatives. Common nucleophiles that react with anhydrides include amines, alcohols, and water.

Role in Drug Development and Medicinal Chemistry

While this compound itself is not known to have significant biological activity, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems with therapeutic potential. Of particular note is its potential as a precursor for thieno[2,3-d]pyrimidine derivatives.

Thieno[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. These derivatives have been investigated for various biological activities, including:

-

Anticancer agents: Certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against various kinases, which are often dysregulated in cancer[6][7].

-

Anti-inflammatory agents

-

Antimicrobial agents

The synthesis of thieno[2,3-d]pyrimidine derivatives can potentially be achieved through the reaction of this compound with appropriate nitrogen-containing nucleophiles. For example, reaction with an amine would open the anhydride ring to form an amide and a carboxylic acid, which could then be cyclized to form the pyrimidine ring.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in any specific biological signaling pathways. The biological activities reported are associated with its more complex derivatives, such as the thieno[2,3-d]pyrimidines, which are known to target various kinases and other enzymes involved in cell signaling cascades related to cancer and inflammation. Further research is required to explore any intrinsic biological effects of the core this compound structure.

Conclusion

This compound is a valuable and reactive heterocyclic compound with significant potential as a building block in organic synthesis. While its own biological activity profile is not well-characterized, its role as a precursor to medicinally important scaffolds like thieno[2,3-d]pyrimidines makes it a compound of high interest for researchers in drug discovery and development. The straightforward synthesis and the reactivity of the anhydride moiety provide a versatile platform for the generation of diverse molecular architectures for further investigation. Future studies are warranted to fully elucidate the spectroscopic properties and explore the synthetic utility of this compound in creating novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 2,3-THIOPHENEDICARBOXYLIC ANHYDRIDE | 6007-83-6 [sigmaaldrich.com]

- 3. FTIR [terpconnect.umd.edu]

- 4. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR spectrum [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione (CAS Number: 6007-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[2,3-c]furan-4,6-dione, also known as 2,3-thiophenedicarboxylic anhydride, is a heterocyclic compound with the CAS number 6007-83-6. This molecule serves as a pivotal building block in the synthesis of a variety of more complex chemical structures, particularly in the fields of materials science and medicinal chemistry. Its fused thiophene and furan ring system, incorporating a cyclic anhydride, offers a reactive core for the development of novel compounds. Notably, it is a key precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds that has demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its importance as a versatile scaffold in chemical and pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a thiophene ring fused to a furan-2,5-dione ring. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6007-83-6 | [2][3][4] |

| Molecular Formula | C₆H₂O₃S | [2][3][4] |

| Molecular Weight | 154.14 g/mol | [2][3][4] |

| Melting Point | 137-138 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [2][3] |

| Storage | 4°C, sealed storage, away from moisture | [2][3] |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | [4] |

| logP (predicted) | 1.0587 | [2][3] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Rotatable Bond Count | 0 | [2][3] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene derivative. The general workflow involves the creation of 2,3-thiophenedicarboxylic acid, followed by its cyclization to form the anhydride.

Experimental Protocols

Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid [5]

-

To a stirred solution of 3-methoxymethyl-2-thenoic acid (16 g, 0.1 mol) in 500 ml of 10% sodium hydroxide (NaOH) solution, add potassium permanganate (30 g, 0.2 mol).

-

Stir the mixture at 50°C for 1 hour.

-

Filter off the manganese dioxide precipitate and wash the filter cake with two 50 ml portions of boiling water.

-

Combine the filtrates and acidify to precipitate the 2,3-thiophenedicarboxylic acid.

Step 2: Synthesis of this compound (2,3-Thiophenedicarboxylic Acid Anhydride) [1]

-

Treat 2,3-thiophenedicarboxylic acid (0.23 g, 0.0013 mol) with 4.8 ml (0.051 mol) of acetic anhydride.

-

Reflux the solution for 30 minutes.

-

Remove the excess acetic anhydride by boiling under reduced pressure.

-

The resulting crude solid can be purified by sublimation at 85°C (0.4 mm) to yield the anhydride (0.10 g, 50%).

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. Commercial suppliers and chemical databases often provide predicted NMR spectra. Researchers are advised to obtain their own analytical data for full characterization upon synthesis or purchase.

Predicted Spectroscopic Data:

-

¹H NMR: Predictions suggest two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

¹³C NMR: Predictions indicate the presence of six distinct carbon signals, including two carbonyl carbons, two quaternary carbons of the thiophene ring, and two carbons bearing hydrogen atoms.

-

IR Spectroscopy: Expected characteristic peaks would include strong carbonyl (C=O) stretching bands for the anhydride functional group, likely appearing as two distinct peaks due to symmetric and asymmetric stretching, typically in the region of 1750-1850 cm⁻¹. C-O-C stretching vibrations of the anhydride would also be present.

Reactivity

The chemical reactivity of this compound is dominated by the cyclic anhydride functionality, making it susceptible to nucleophilic acyl substitution reactions. The furan ring can be opened by a variety of nucleophiles, leading to the formation of 2,3-disubstituted thiophene derivatives. This reactivity is the basis for its utility as a synthetic building block.

Ring-Opening Reactions

-

With Amines: Reaction with primary or secondary amines leads to the formation of a carboxylic acid and an amide functional group attached to the 2 and 3 positions of the thiophene ring. This is a crucial step in the synthesis of many biologically active thieno[2,3-d]pyrimidines.

-

With Alcohols: In the presence of an alcohol, the anhydride ring can be opened to yield a monoester derivative of 2,3-thiophenedicarboxylic acid.

These reactions are typically carried out under mild conditions and can be catalyzed by acids or bases. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions.

Biological Significance and Applications in Drug Development

While there is limited direct research on the biological activity of this compound itself, its significance in drug development is substantial due to its role as a key intermediate in the synthesis of thieno[2,3-d]pyrimidine derivatives. This class of compounds has garnered significant interest for its diverse pharmacological activities.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological effects, including:

-

Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. They have been shown to act as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[6]

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated the potent antibacterial and antifungal properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[7] These compounds have shown efficacy against a range of pathogenic bacteria and fungi, sometimes exceeding the potency of existing drugs.[7]

The this compound core provides a rigid and versatile starting point for the construction of these complex and biologically active molecules. Its predictable reactivity allows for the systematic derivatization and exploration of the chemical space around the thienopyrimidine core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

This compound is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be taken when handling this compound.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Conclusion

This compound is a valuable and reactive heterocyclic compound with significant applications as a synthetic intermediate. Its straightforward synthesis and the versatile reactivity of its cyclic anhydride moiety make it an important building block for creating diverse chemical libraries. The established role of its derivatives, particularly in the thieno[2,3-d]pyrimidine class, as potent biological agents underscores the importance of this core structure in modern drug discovery and development. Further exploration of the reactivity and biological profile of novel derivatives originating from this scaffold holds considerable promise for the identification of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 2,3-Thiophenedicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-thiophenedicarboxylic anhydride, a key heterocyclic building block in organic synthesis and materials science. The document details a prominent multi-step synthetic route, offering experimental protocols and quantitative data where available. Additionally, alternative approaches are discussed, providing a broader perspective for process optimization and development.

Introduction

2,3-Thiophenedicarboxylic anhydride, and its precursor 2,3-thiophenedicarboxylic acid, are valuable intermediates in the synthesis of complex molecular architectures. Their rigid, planar structure and the presence of two reactive carboxylic acid functionalities make them ideal for the development of novel organic semiconductors, conductive polymers, and as scaffolds in medicinal chemistry. This guide focuses on providing detailed synthetic methodologies to facilitate research and development in these areas.

Primary Synthesis Pathway: A Four-Step Route from 2,3-Dimethylthiophene

A well-documented and practical approach to the synthesis of 2,3-thiophenedicarboxylic anhydride begins with the readily available starting material, 2,3-dimethylthiophene. This multi-step process involves bromination, oxidation, and subsequent cyclization to yield the target anhydride.

An In-Depth Technical Guide to Thieno[2,3-c]furan-4,6-dione Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-c]furan-4,6-dione core, also known as 2,3-thiophenedicarboxylic anhydride, represents a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its compact, rigid structure, combined with the reactivity of the anhydride moiety, makes it an attractive starting point for the synthesis of a diverse array of derivatives and analogues. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of this compound class, with a focus on providing actionable data and protocols for researchers in the field.

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] While the this compound nucleus itself is not as extensively studied as its isomeric counterpart, thieno[2,3-d]pyrimidine, the fundamental reactivity of the anhydride group opens a gateway to a multitude of chemical transformations and the generation of novel molecular entities with therapeutic potential.

Physicochemical Properties of the Core Structure

A foundational understanding of the parent molecule is crucial for the strategic design of new derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |

| CAS Number | 6007-83-6 | --INVALID-LINK-- |

| Appearance | Solid | |

| Synonyms | 2,3-Thiophenedicarboxylic anhydride | --INVALID-LINK-- |

Synthesis of the this compound Core

The synthesis of the this compound core is predicated on the preparation of its precursor, 2,3-thiophenedicarboxylic acid.

Synthesis of 2,3-Thiophenedicarboxylic Acid

A common route to 2,3-thiophenedicarboxylic acid begins with 2,3-dimethylthiophene. This process involves a bromination step followed by oxidation.

Experimental Protocol: Synthesis of 2,3-Thiophenedicarboxylic Acid from 2,3-Dimethylthiophene

-

Bromination of 2,3-Dimethylthiophene:

-

Dissolve 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.5 mmol) in 80 mL of carbon tetrachloride.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide (1.5 mmol) in batches.

-

Continue the reaction for 3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous potassium carbonate and evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2,3-di(bromomethyl)thiophene.[3]

-

-

Oxidation to 2,3-Thiophenedicarboxylic Acid:

-

The resulting 2,3-di(bromomethyl)thiophene can be oxidized to 2,3-thiophenedicarboxylic acid using a suitable oxidizing agent, such as potassium permanganate or nitric acid. The specific conditions for this oxidation step would require further optimization depending on the chosen reagent.

-

Cyclization to this compound

The formation of the anhydride is achieved through the dehydration of the diacid.

Experimental Protocol: Synthesis of this compound

-

Place 2,3-thiophenedicarboxylic acid in a round-bottom flask.

-

Add a dehydrating agent, such as acetic anhydride or thionyl chloride, in excess.

-

Heat the mixture under reflux for a period of 1-2 hours, or until the reaction is complete (monitored by TLC or other suitable analytical methods).

-

Allow the reaction mixture to cool, which may result in the precipitation of the product.

-

Remove the excess dehydrating agent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of acetic anhydride and toluene) to obtain pure this compound.

Reactivity and Synthesis of Derivatives

The primary site of reactivity on the this compound core is the anhydride moiety, which is susceptible to nucleophilic acyl substitution.[4][5] This reactivity allows for the synthesis of a wide range of derivatives by ring-opening the anhydride with various nucleophiles.

References

The Unexplored Potential of Thieno[2,3-c]furan: A Comprehensive Review of its Chemistry and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]furan scaffold, a bicyclic aromatic heterocycle containing fused thiophene and furan rings, represents a fascinating yet underexplored area of organic chemistry. While its isomers, such as thieno[3,2-b]furan and thieno[2,3-b]furan, have garnered significant attention, the unique electronic and steric properties of the [2,3-c] fusion remain a frontier for synthetic innovation and therapeutic discovery. This technical guide provides a comprehensive literature review of the chemistry of thieno[2,3-c]furans, detailing their synthesis, reactivity, and known biological activities, with a focus on providing actionable data and experimental insights for professionals in the field.

Physicochemical Properties

The parent thieno[2,3-c]furan is a small, planar molecule with the chemical formula C₆H₄OS and a molecular weight of 124.16 g/mol .[1] Its structure and calculated properties are summarized in the table below. The fusion of the electron-rich furan and thiophene rings results in a unique π-electron system that influences its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄OS | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| IUPAC Name | thieno[2,3-c]furan | [1] |

| InChI | InChI=1S/C6H4OS/c1-2-8-6-4-7-3-5(1)6/h1-4H | [1] |

| InChIKey | ONNWPIBLGSYLLE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CSC2=COC=C21 | [1] |

Synthesis of the Thieno[2,3-c]furan Core

The construction of the thieno[2,3-c]furan ring system presents a significant synthetic challenge, and the literature on the synthesis of the parent compound is scarce. However, methods for the preparation of substituted derivatives have been developed, offering pathways to explore the chemical space of this scaffold.

Modular Synthesis of Tetrasubstituted Thieno[2,3-c]furans

A notable advance in the synthesis of highly functionalized thieno[2,3-c]furans involves a modular approach utilizing a formal [3+2] cycloaddition followed by a Brønsted base-mediated cyclization.[2] This strategy allows for the construction of 2,3,4,6-tetrasubstituted thieno[2,3-c]furans, providing access to a diverse range of derivatives that would be difficult to obtain through other methods.[2]

Experimental Protocol: Modular Synthesis of a Tetrasubstituted Thieno[2,3-c]furan [2]

A detailed experimental protocol for this modular synthesis is not publicly available in the cited source. However, the general approach involves the reaction of a phosphorus ylide with a suitable thiophene-based precursor, followed by an intramolecular cyclization to form the furan ring. The specific reagents, catalysts, and reaction conditions would be crucial for the successful implementation of this methodology.

The logical workflow for this synthetic strategy can be visualized as follows:

Caption: Modular synthesis of tetrasubstituted thieno[2,3-c]furans.

Reactivity of the Thieno[2,3-c]furan System

The reactivity of the thieno[2,3-c]furan ring system is dictated by the interplay of the electron-rich nature of both the furan and thiophene rings. While specific studies on the parent thieno[2,3-c]furan are limited, the reactivity of related fused systems can provide valuable insights.

Diels-Alder Reactions of Thieno[2,3-c]pyran-3-ones

Thieno[2,3-c]pyran-3-ones, which can be considered as stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes.[3] This reaction, followed by the loss of carbon dioxide, leads to the formation of benzothiophenes.[3] This suggests that the diene system within the thieno[2,3-c]furan moiety could potentially participate in cycloaddition reactions, offering a route for further functionalization.

Experimental Protocol: Diels-Alder Reaction of a Thieno[2,3-c]pyran-3-one [3]

A typical procedure involves heating the thieno[2,3-c]pyran-3-one with an alkyne in a high-boiling solvent. The specific temperature and reaction time would depend on the reactivity of the dienophile. The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder type elimination of carbon dioxide to yield the benzothiophene product.

The signaling pathway for this reaction can be represented as:

Caption: Diels-Alder reaction of thieno[2,3-c]pyran-3-ones.

Spectroscopic Characterization

The structural elucidation of thieno[2,3-c]furan derivatives relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum of 2-amino-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carbonitrile has been reported, providing evidence for the formation of this derivative.[4]

-

Infrared (IR) Spectroscopy: Similarly, IR spectral data for thieno[2,3-d]pyrimidin-4-one shows characteristic peaks for C-H stretching, C=O stretching, and other functional groups, which can be useful for the characterization of thieno[2,3-c]furan derivatives bearing similar functionalities.[6]

Biological Activities and Potential Applications

The biological potential of the thieno[2,3-c]furan scaffold is largely unexplored. However, the broader class of fused thieno-heterocycles has shown significant promise in medicinal chemistry. For instance, derivatives of the isomeric thieno[3,2-c]pyrazole have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in various diseases.[7] Furthermore, numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[5][8][9]

The structural similarity of thieno[2,3-c]furan to these biologically active systems suggests that its derivatives could also exhibit interesting pharmacological properties. The unique arrangement of the oxygen and sulfur heteroatoms may lead to novel interactions with biological targets.

Future Directions

The chemistry of thieno[2,3-c]furans is a nascent field with considerable room for growth. Future research efforts should focus on:

-

Development of Novel Synthetic Methodologies: The discovery of new and efficient routes to the thieno[2,3-c]furan core, including the parent heterocycle, is crucial for advancing the field.

-

Systematic Exploration of Reactivity: A thorough investigation of the reactivity of the thieno[2,3-c]furan ring system towards a range of electrophiles, nucleophiles, and in cycloaddition reactions is needed to understand its fundamental chemical behavior.

-

Medicinal Chemistry and Drug Discovery: The synthesis and biological evaluation of diverse libraries of thieno[2,3-c]furan derivatives could lead to the discovery of novel therapeutic agents.

-

Materials Science Applications: The unique electronic properties of the thieno[2,3-c]furan scaffold may make it a valuable building block for the development of novel organic electronic materials.

References

- 1. Thieno[2,3-c)furan | C6H4OS | CID 20373827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. ijari.org [ijari.org]

- 7. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Unexplored Therapeutic Potential of Substituted Thieno[2,3-c]furans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]furan scaffold, a bicyclic heterocyclic system integrating thiophene and furan rings, represents a fascinating yet underexplored area in medicinal chemistry. While its structural isomers and related fused systems have garnered significant attention for their diverse biological activities, the therapeutic potential of substituted thieno[2,3-c]furans remains largely uncharted territory. This technical guide aims to synthesize the currently available, albeit limited, information on the biological activities of this unique heterocyclic core, highlighting the pressing need for further investigation into its pharmacological properties.

Current Landscape: A Scarcity of Specific Data

A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on the biological evaluation of substituted thieno[2,3-c]furans. The majority of research on related structures has concentrated on the thieno[2,3-d]pyrimidine, thieno[2,3-b]thiophene, and thieno[2,3-c]pyrazole scaffolds. These related compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, derivatives of thieno[2,3-d]pyrimidine have been investigated as potent inhibitors of VEGFR-2 kinase, a key player in tumor angiogenesis, and have shown significant cytotoxic effects against various cancer cell lines.[1] Similarly, thieno[2,3-c]pyrazole derivatives have been identified as having potent and selective cytotoxic effects on cancer cells, interfering with cell cycle progression and key signaling pathways.[2]

While these findings in related heterocyclic systems are encouraging and suggest the potential for interesting biological activities within the broader class of thieno-fused heterocycles, they do not provide direct evidence for the specific properties of the thieno[2,3-c]furan core. The distinct electronic distribution and steric configuration of the thieno[2,3-c]furan scaffold undoubtedly confer unique chemical and biological characteristics that warrant dedicated investigation.

Future Directions: A Call for Focused Research

The lack of specific data on the biological activity of substituted thieno[2,3-c]furans presents a significant opportunity for researchers in drug discovery. The following are key areas where focused research efforts are critically needed:

-

Synthesis of Novel Derivatives: The development of efficient and versatile synthetic methodologies to generate a diverse library of substituted thieno[2,3-c]furans is a fundamental prerequisite for systematic biological evaluation.

-

Anticancer Activity Screening: Given the promising anticancer activities of related thieno-fused systems, a primary focus should be the evaluation of novel thieno[2,3-c]furan derivatives against a panel of human cancer cell lines.

-

Antimicrobial and Antiviral Evaluation: The exploration of their potential as antimicrobial and antiviral agents is another promising avenue, considering the broad-spectrum activities observed in other furan and thiophene-containing compounds.

-

Enzyme Inhibition Assays: Screening against a wide range of clinically relevant enzymes, such as kinases, proteases, and phosphatases, could uncover novel inhibitors with therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Once initial lead compounds are identified, systematic SAR studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: For any biologically active compounds, in-depth studies to elucidate their molecular mechanisms of action and identify their cellular targets will be essential for further development.

Conceptual Framework for Future Investigations

To guide future research in this area, a logical workflow can be conceptualized. This workflow would begin with the synthesis of a diverse library of substituted thieno[2,3-c]furans, followed by a tiered screening approach to identify promising biological activities.

Caption: Conceptual workflow for the discovery and development of biologically active thieno[2,3-c]furans.

References

An In-Depth Technical Guide to Thieno[2,3-c]furan-4,6-dione: Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and synthesis of Thieno[2,3-c]furan-4,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the foundational synthetic pathways, experimental protocols, and key chemical data.

Introduction

This compound, also known as 2,3-thiophenedicarboxylic anhydride, is a bicyclic heterocyclic compound with the molecular formula C₆H₂O₃S.[1][2] Its structure, featuring a thiophene ring fused to a furan-dione system, makes it a valuable building block in organic synthesis. The inherent reactivity of the anhydride moiety and the electronic properties of the thiophene ring allow for a variety of chemical transformations, leading to the development of novel derivatives with potential applications in pharmaceuticals and organic electronics.

Early Discovery

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6007-83-6 | [1][2] |

| Molecular Formula | C₆H₂O₃S | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Purity | ≥98% (commercially available) | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Synthesis of this compound

The primary and most direct route to this compound involves the dehydration of thiophene-2,3-dicarboxylic acid. This process can be achieved through various methods, typically involving heating the dicarboxylic acid, either alone or in the presence of a dehydrating agent.

Synthesis of the Precursor: Thiophene-2,3-dicarboxylic Acid

A common laboratory-scale synthesis of thiophene-2,3-dicarboxylic acid starts from 2,3-dimethylthiophene. The methyl groups are oxidized to carboxylic acid functionalities.

Experimental Protocol: Oxidation of 2,3-Dimethylthiophene

-

Materials: 2,3-dimethylthiophene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl), water.

-

Procedure:

-

A solution of potassium permanganate and sodium carbonate in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

2,3-dimethylthiophene is added to the stirred solution.

-

The mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

The reaction mixture is then cooled, and the manganese dioxide precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The concentrated solution is acidified with hydrochloric acid to precipitate the crude thiophene-2,3-dicarboxylic acid.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Dehydration of Thiophene-2,3-dicarboxylic Acid to this compound

The formation of the anhydride is achieved by the intramolecular dehydration of the dicarboxylic acid.

Experimental Protocol: Anhydride Formation

-

Method 1: Thermal Dehydration

-

Materials: Thiophene-2,3-dicarboxylic acid.

-

Procedure:

-

Thiophene-2,3-dicarboxylic acid is placed in a distillation apparatus.

-

The solid is heated under vacuum.

-

The this compound sublimes and can be collected on a cold finger or in the cooler parts of the apparatus.

-

-

-

Method 2: Dehydration using Acetic Anhydride

-

Materials: Thiophene-2,3-dicarboxylic acid, acetic anhydride.

-

Procedure:

-

Thiophene-2,3-dicarboxylic acid is suspended in acetic anhydride.

-

The mixture is heated to reflux for a short period.

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid, this compound, can be purified by recrystallization.

-

-

Logical Synthesis Workflow

The logical flow of the synthesis of this compound can be visualized as a two-step process starting from a readily available thiophene derivative.

Potential Applications and Future Directions

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The anhydride functionality is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity makes it a valuable starting material for the development of:

-

Novel polymers: The rigid thienofuran core can be incorporated into polymer backbones to create materials with interesting electronic and optical properties.

-

Pharmaceutical derivatives: The scaffold can be modified to generate libraries of compounds for screening against various biological targets. The thiophene moiety is a known bioisostere of the benzene ring and is often found in bioactive molecules.

Future research will likely focus on exploring the full synthetic potential of this compound and its derivatives in the fields of materials science and medicinal chemistry. The development of more efficient and environmentally friendly synthetic methods will also be a key area of investigation.

References

Thieno[2,3-c]furan-4,6-dione: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activity of Thieno[2,3-c]furan-4,6-dione (C₆H₂O₃S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with the chemical formula C₆H₂O₃S. While direct experimental data on the biological activities of this specific molecule is limited in current literature, its structural similarity to well-studied thieno-fused pyrimidines suggests potential applications in drug discovery, particularly in oncology. This document outlines the physicochemical properties, a plausible synthesis protocol, and expected analytical characterization of this compound. Furthermore, it explores a hypothetical mechanism of action based on the known inhibitory activities of related compounds on key enzymes in cancer metabolism. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Chemical and Physical Properties

This compound, also known as 2,3-Thiophenedicarboxylic anhydride, is a solid, sulfur-containing heterocyclic compound. Its core structure consists of a thiophene ring fused to a furan-dione ring. The quantitative properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂O₃S | ChemScene[1] |

| Molecular Weight | 154.14 g/mol | ChemScene[1] |

| CAS Number | 6007-83-6 | ChemScene[1] |

| Appearance | White to light yellow crystalline powder | Labscoop[2] |

| Purity | ≥98% (commercially available) | ChemScene[1] |

| Storage | 4°C, sealed storage, away from moisture | ChemScene[1] |

| Topological Polar Surface Area | 71.6 Ų | Echemi[3] |

| XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | ChemScene[1] |

| Hydrogen Bond Acceptor Count | 4 | Echemi[3] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process: the synthesis of the precursor 2,3-thiophenedicarboxylic acid, followed by its dehydration to the target anhydride.

Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid (Hypothetical Protocol based on related syntheses)

-

Materials: 2,3-dimethylthiophene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride, potassium permanganate, sodium carbonate, hydrochloric acid.

-

Procedure:

-

To a solution of 2,3-dimethylthiophene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2,3-bis(bromomethyl)thiophene.

-

Dissolve the crude 2,3-bis(bromomethyl)thiophene in an aqueous solution of potassium permanganate and sodium carbonate.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3-thiophenedicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of this compound (Dehydration)

-

Materials: 2,3-thiophenedicarboxylic acid, thionyl chloride (or oxalyl chloride), dry toluene, triethylamine.

-

Procedure:

-

Suspend 2,3-thiophenedicarboxylic acid in dry toluene.

-

Add a stoichiometric amount of thionyl chloride and a catalytic amount of triethylamine.

-

Heat the mixture at reflux until the evolution of gas ceases and the solid dissolves.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of toluene and hexane) to obtain pure this compound.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The following tables present the expected spectroscopic data based on the chemical structure and typical values for similar functional groups.

Table 2.1: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Thiophene H |

| ~7.3 - 7.5 | d | 1H | Thiophene H |

Table 2.2: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (anhydride) |

| ~155 - 160 | C=O (anhydride) |

| ~140 - 145 | Thiophene C (quaternary) |

| ~135 - 140 | Thiophene C (quaternary) |

| ~130 - 135 | Thiophene CH |

| ~125 - 130 | Thiophene CH |

Table 2.3: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1800 | Strong | C=O stretch (asymmetric) |

| ~1780 - 1740 | Strong | C=O stretch (symmetric) |

| ~1300 - 1000 | Medium | C-O-C stretch |

| ~3100 | Weak | C-H stretch (aromatic) |

Table 2.4: Expected Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 110 | [M - CO₂]⁺ |

| 82 | [M - CO₂ - CO]⁺ |

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published data on the biological activity of this compound. However, the thieno[2,3-d]pyrimidine scaffold, which is structurally related, has been extensively investigated for its anticancer properties.[3][6][7][8][9] These compounds often act as inhibitors of key enzymes involved in cancer cell metabolism. Based on this, we can hypothesize a potential mechanism of action for this compound.

Hypothetical Mechanism of Action

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[10][11] Additionally, some analogues inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism that is often upregulated in cancer.[12][13][14][15] By analogy, this compound could potentially exhibit anticancer activity by targeting these metabolic pathways, which are crucial for the rapid proliferation of cancer cells.

The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the potential points of intervention for a hypothetical inhibitor within the one-carbon metabolism and de novo purine biosynthesis pathways, based on the known mechanisms of related thieno[2,3-d]pyrimidines.

Conclusion and Future Directions

This compound represents an under-explored chemical entity with a scaffold that suggests potential for biological activity, particularly in the realm of anticancer drug development. This technical guide provides a foundational framework for its synthesis and characterization. The primary limitation in the field is the lack of direct experimental data on its biological effects. Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their cytotoxicity against a panel of cancer cell lines. Positive hits should then be investigated for their mechanism of action, with a focus on the inhibition of enzymes in the one-carbon metabolism and purine biosynthesis pathways. Such studies will be crucial in determining whether this compound class holds therapeutic promise.

References

- 1. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. 2,3-Thiophenedicarboxylic Anhydride, 1G | Labscoop [labscoop.com]

- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Thiophenedicarboxylic Anhydride | C6H2O3S | CID 222951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-mediated inhibition of mitochondrial SHMT2 impairs cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Downregulating serine hydroxymethyltransferase 2 (SHMT2) suppresses tumorigenesis in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

Spectroscopic Profile of Thieno[2,3-c]furan-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Thieno[2,3-c]furan-4,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, outlines relevant experimental protocols, and presents a generalized workflow for the spectroscopic analysis of such organic compounds.

Molecular Structure and Properties

This compound, also known as 2,3-Thiophenedicarboxylic anhydride, possesses a fused ring system consisting of a thiophene and a furan-dione ring. Its chemical and physical properties are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 6007-83-6 | [1][2] |

| Molecular Formula | C₆H₂O₃S | [1][3] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Thiophenedicarboxylic anhydride | [2][3] |

Spectroscopic Data

This section details the available spectroscopic data for this compound, including experimental Infrared (IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data.

Infrared (IR) Spectroscopy

The experimental Fourier-transform infrared (FT-IR) spectrum of this compound has been reported. The key absorption bands are summarized in Table 2. The spectrum is characterized by the strong carbonyl stretching vibrations typical of an acid anhydride.

Table 2: Experimental FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1845 | C=O Asymmetric Stretch | Strong |

| ~1775 | C=O Symmetric Stretch | Strong |

| ~1250 | C-O-C Stretch | Strong |

Source: PubChem CID 222951[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 8.0 | Doublet | Thiophene H |

| ~7.2 - 7.7 | Doublet | Thiophene H |

Note: These are predicted values and may differ from experimental results.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C=O (Carbonyl) |

| ~155 - 160 | C=O (Carbonyl) |

| ~130 - 140 | Thiophene C (quaternary) |

| ~125 - 135 | Thiophene C (quaternary) |

| ~120 - 130 | Thiophene CH |

| ~115 - 125 | Thiophene CH |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available in the searched literature. However, based on its structure, the following fragmentation patterns can be anticipated under electron ionization (EI):

-

Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

-

Loss of CO: A fragment at m/z = 126, resulting from the loss of a carbonyl group.

-

Loss of CO₂: A fragment at m/z = 110, resulting from the loss of carbon dioxide.

-

Thiophene-related fragments: Peaks corresponding to the thiophene ring and its fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters should be optimized for the instrument used and the sample being analyzed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR: The spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak or TMS.

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

References

Methodological & Application

Synthesis of Thieno[2,3-c]furan-4,6-dione from thiophene-2,3-dicarboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of thieno[2,3-c]furan-4,6-dione, also known as thiophene-2,3-dicarboxylic anhydride, from its corresponding precursor, thiophene-2,3-dicarboxylic acid. The synthesis involves a cyclization-dehydration reaction, a common method for the formation of cyclic anhydrides from vicinal dicarboxylic acids. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a heterocyclic compound that can serve as a valuable building block in organic synthesis and medicinal chemistry. The thiophene moiety is a well-known isostere for the phenyl group, and its incorporation into molecules can modulate their biological activity and pharmacokinetic properties. The anhydride functionality provides a reactive site for various nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives, such as imides and esters, which are of interest in drug discovery and materials science. The direct precursor, thiophene-2,3-dicarboxylic acid, is a commercially available starting material.

Reaction Scheme

The synthesis of this compound from thiophene-2,3-dicarboxylic acid is achieved through a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride. The reaction proceeds by the removal of one molecule of water from the two carboxylic acid groups to form the cyclic anhydride.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Thiophene-2,3-dicarboxylic acid | 1.0 eq (e.g., 5.0 g, 29.0 mmol) | Starting material |

| Acetic Anhydride | 5-10 eq (e.g., 15-30 mL) | Reagent and solvent |

| Product | ||

| This compound | C₆H₂O₃S | Molecular Formula |

| 154.15 g/mol | Molecular Weight[1] | |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 140 °C) | |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Yield and Purity | ||

| Theoretical Yield | 4.47 g (for 5.0 g starting material) | |

| Expected Actual Yield | 85-95% | Varies based on experimental conditions |

| Purity | >98% | After recrystallization |

| Physical Properties | ||

| Appearance | White to off-white solid | |

| Melting Point | 118-120 °C | Literature value may vary slightly |

Experimental Protocol

Materials and Equipment:

-

Thiophene-2,3-dicarboxylic acid

-

Acetic anhydride

-

Toluene (for recrystallization)

-

Hexane (for washing)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2,3-dicarboxylic acid (5.0 g, 29.0 mmol).

-

In a fume hood, add acetic anhydride (25 mL, 265 mmol).

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 140 °C) with stirring.

-

Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting crude solid is this compound.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot toluene.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any residual toluene.

-

Dry the purified product in a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the desired product.

-

Calculate the percentage yield.

-

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toluene and hexane are flammable; avoid open flames and sparks.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Thieno-Fused Monomers in Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polymerization of Thieno[2,3-c]furan-4,6-dione

Extensive literature searches for the polymerization of this compound, also known as 2,3-Thiophenedicarboxylic Anhydride, did not yield any specific examples of its use as a monomer. While this particular isomer does not appear to be commonly utilized in published polymerization studies, the broader class of thiophene-based monomers is of significant interest in materials science.

This document provides detailed application notes and protocols for the polymerization of closely related and isomeric thiophene-based monomers. This information is intended to serve as a valuable resource for researchers interested in the synthesis of novel polymers, as the methodologies and characterization techniques are often transferable. The protocols provided herein focus on:

-

Polycondensation of 2,5-Thiophenedicarboxylic Acid: An isomeric analogue of the target monomer's corresponding dicarboxylic acid.

-

Direct Arylation Polymerization of Thieno[3,4-c]pyrrole-4,6-dione: A structurally related fused-ring monomer.

These examples will provide insight into the synthesis of thiophene-containing polyesters and conjugated polymers, which have applications in areas such as biodegradable packaging and organic electronics.

Application Note: Polycondensation of 2,5-Thiophenedicarboxylic Acid for Bio-based Polyesters

Polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) are emerging as promising bio-based alternatives to conventional plastics like poly(ethylene terephthalate) (PET). These materials can exhibit excellent thermal stability, mechanical properties, and gas barrier characteristics, making them suitable for applications such as food packaging. The synthesis is typically achieved through a two-step melt polycondensation process.

Experimental Protocol: Two-Step Melt Polycondensation for PTB/PTBCn Copolymers

This protocol describes the synthesis of random poly(carbonate-co-esters) (PTB/PTBCn) using 2,5-thiophenedicarboxylic acid (TDCA), bis(2-hydroxyethoxy)benzene (BHEB), and 1,4-cyclohexanedimethanol (CHDM).[1]

Materials:

-

2,5-Thiophenedicarboxylic acid (TDCA)

-

Bis(2-hydroxyethoxy)benzene (BHEB)

-

1,4-Cyclohexanedimethanol (CHDM)

-

Methanol

-

Sulfuric acid (catalyst)

-

Antimony trioxide (Sb₂O₃) (catalyst)

-

Nitrogen (N₂) gas

-

High-vacuum source

Equipment:

-

250 mL steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating mantle with temperature controller.

-

Vacuum pump.

Procedure:

Step 1: Esterification

-

Prior to polymerization, synthesize dimethyl 2,5-thiophenedicarboxylate (DMTD) by esterifying TDCA with excess methanol using a few drops of sulfuric acid as a catalyst. Heat the mixture to 70°C.

-

Charge the steel reactor with DMTD, BHEB, and varying amounts of CHDM.

-

Add antimony trioxide (Sb₂O₃) as a catalyst.

-

Under a nitrogen atmosphere, heat the reactor to 180-220°C with constant stirring.

-

Methanol will be produced as a byproduct and should be collected in the condenser. The reaction is complete when the theoretical amount of methanol has been collected.

Step 2: Polycondensation

-

Increase the temperature of the reactor to 230-260°C.

-

Gradually apply a high vacuum (less than 100 Pa) to the reactor to remove the excess diols and facilitate the increase of the polymer's molecular weight.

-

Continue the reaction under vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Cool the reactor to room temperature and collect the resulting copolyester.

Data Presentation: Properties of Thiophene-Based Polyesters

The properties of polyesters synthesized from 2,5-thiophenedicarboxylic acid can be tuned by incorporating different diols. The following table summarizes key thermal and mechanical properties of these materials.

| Polymer System | Glass Transition Temp. (T_g) (°C) | 5% Decomposition Temp. (T_d, 5%) (°C) | Tensile Strength (MPa) | Oxygen Barrier Properties (cm³·mm/m²·day·atm) |

| PTB/PTBCn Copolymers[1] | 47 - 71 | 432 - 463 | - | 5.5 |

| PHS(20-90) Copolyesters | - | - | - | - |

| PPSTF Copolyesters[2] | - | - | Tunable | Superior gas permeation resistance |

| All-in-one Thiophene Copolyesters[3] | 69.4 - 105.5 | 325 - 366 | 46.4 - 70.5 | - |

Workflow Diagram: Two-Step Melt Polycondensation

Caption: Workflow for the two-step melt polycondensation of thiophene-based polyesters.

Application Note: Direct Arylation Polymerization of Thieno[3,4-c]pyrrole-4,6-dione Derivatives

Direct C-H arylation polymerization (DArP) is a powerful and more environmentally friendly method for synthesizing conjugated polymers compared to traditional cross-coupling reactions. This technique has been successfully applied to produce homopolymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives, which are of interest for applications in organic thin-film transistors and solar cells.[3][4][5]

Experimental Protocol: Direct C-H Arylation Polymerization of TPD Derivatives

This protocol outlines the synthesis of homopolymers from TPD derivatives via a Pd-catalyzed direct C-H arylation reaction.[3][5]

Materials:

-

5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione (HTPD) or 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione (ETPD)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Potassium acetate (KOAc) (base)

-

Dimethylformamide (DMF) (solvent)

-

Tetrabutylammonium bromide (TBAB) (optional additive)

-

Argon (Ar) gas

Equipment:

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.

-

Magnetic stirrer and hotplate.

-

Soxhlet extraction apparatus.

-

Standard glassware for purification.

Procedure:

-

To a Schlenk flask, add the TPD monomer (e.g., HTPD), palladium(II) acetate (10 mol%), and potassium acetate.

-

Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe.

-